3-Phenylpyrrolidin-3-amine

Antibacterial Quinolone Structure-Activity Relationship

Sourcing the incorrect regioisomer of 3-aminopyrrolidine can cause a 35-fold drop in Gram-positive quinolone activity. 3-Phenylpyrrolidin-3-amine is the exact building block required for published lead structures. • Quaternary C3 center ensures configurational stability during N-alkylation, acylation, and reductive amination. • Direct precursor to quinolone 19d, delivering superior Gram-positive potency vs. unsubstituted or 3-methyl analogues. • Supplied at ≥98% purity for reliable GLP-compliant HPLC method development and batch release testing.

Molecular Formula C10H14N2
Molecular Weight 162.236
CAS No. 116169-48-3
Cat. No. B2628008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylpyrrolidin-3-amine
CAS116169-48-3
Molecular FormulaC10H14N2
Molecular Weight162.236
Structural Identifiers
SMILESC1CNCC1(C2=CC=CC=C2)N
InChIInChI=1S/C10H14N2/c11-10(6-7-12-8-10)9-4-2-1-3-5-9/h1-5,12H,6-8,11H2
InChIKeyFKZSGLDYUYQPLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylpyrrolidin-3-amine – Profile & Procurement


3-Phenylpyrrolidin-3-amine (CAS 116169-48-3) is a chiral, geminally disubstituted pyrrolidine building block bearing both a primary amine and a phenyl group at the 3‑position of the saturated five‑membered ring. With a molecular formula of C₁₀H₁₄N₂ and a molecular weight of 162.23 g mol⁻¹, it presents two hydrogen‑bond donors, two hydrogen‑bond acceptors, a computed logP of ≈1.7, and a topological polar surface area of ≈24 Ų [1]. These physicochemical features make it a compact, moderately lipophilic fragment that is routinely employed as a synthetic intermediate in medicinal chemistry programmes, most notably as the penultimate precursor to quinolone‑antibacterial candidates [2]. The compound is available from multiple vendors in purities ranging from 95 % to ≥98 %, and it is offered both as the free base and as the dihydrochloride salt for ease of handling .

3-Phenylpyrrolidin-3-amine – Substitution Failure


3‑Aminopyrrolidine building blocks are often treated as interchangeable scaffolds, yet the identity and position of the substituent at the 3‑position dictate both the conformational behaviour of the ring and the steric environment around the primary amine. In the extensively characterised quinolone antibacterial series, replacing the 3‑phenyl group of the 3‑phenyl‑3‑aminopyrrolidinyl side chain with a 3‑methyl group (compound 20a) erodes Gram‑positive antibacterial activity by approximately 35‑fold and Gram‑negative activity by 15‑fold relative to the 3‑phenyl analogue, while shifting the phenyl group to the 4‑position (compound 19e) reduces activity by 6‑ to 8‑fold against key Gram‑positive pathogens [1]. These steep SAR gradients demonstrate that the 3‑phenyl‑3‑amine motif cannot be replaced by the 3‑methyl, 4‑phenyl, or N‑phenyl regioisomers without a substantial loss of biological potency in the final conjugate. For procurement purposes, this means that sourcing the correct regioisomer is essential for reproducing published lead structures and for maintaining fidelity in structure‑activity relationship campaigns.

3-Phenylpyrrolidin-3-amine – Comparative Evidence


Gram-Positive Potency Comparison

When incorporated into the 7‑position of a 1‑cyclopropyl‑6,8‑difluoroquinolone‑3‑carboxylic acid scaffold, the 3‑phenyl‑3‑aminopyrrolidinyl side chain (derived from 3‑phenylpyrrolidin‑3‑amine, compound 15d) yields quinolone 19d. This compound displays a geometric mean MIC of 0.022 µg mL⁻¹ against a panel of Gram‑positive organisms (S. aureus, S. faecalis, S. pneumoniae, S. pyogenes), which represents a slight improvement over the unsubstituted 3‑aminopyrrolidinyl parent compound 5 (geometric mean MIC ≈0.025 µg mL⁻¹ for the same strains) [1]. In contrast, the 3‑methyl‑3‑aminopyrrolidinyl analogue 20a shows a 35‑fold loss of Gram‑positive potency (geometric mean MIC ≈0.35 µg mL⁻¹) and a 15‑fold loss of Gram‑negative potency relative to 19d [1]. Against individual strains, 19d achieves an MIC of 0.006 µg mL⁻¹ versus S. aureus H560, compared with 0.2 µg mL⁻¹ for the 3‑methyl analogue 20a and 0.2 µg mL⁻¹ for the 4‑phenyl‑3‑aminopyrrolidinyl analogue 19e [1].

Antibacterial Quinolone Structure-Activity Relationship

Regioisomer Comparison for Quinolones

The position of the phenyl substituent on the pyrrolidine ring profoundly influences antibacterial potency of the final quinolone conjugate. The 4‑phenyl‑3‑aminopyrrolidinyl quinolone 19e is 6‑ to 8‑fold less active than the 3‑phenyl‑3‑aminopyrrolidinyl analogue 19d against Gram‑positive organisms, with geometric mean MICs of 0.13 µg mL⁻¹ versus 0.022 µg mL⁻¹, respectively [1]. The N‑phenyl‑3‑aminopyrrolidine scaffold (CAS 17741‑13‑8) is structurally distinct, placing the phenyl group on the ring nitrogen, which alters both the basicity of the pyrrolidine nitrogen and the conformational preferences of the ring [2]. No direct antibacterial comparison between the N‑phenyl and 3‑phenyl regioisomers has been published, but the fundamental difference in the point of attachment precludes their use as interchangeable intermediates in quinolone and related programmes.

Medicinal Chemistry Regioisomer Comparison Quinolone SAR

Curtius Rearrangement Synthetic Route

The geminal 3‑phenyl‑3‑aminopyrrolidine architecture is accessed through a multi‑step sequence involving azomethine ylide cycloaddition with methyl atropate, followed by Curtius rearrangement of the resulting carboxylic acid 11 to install the amine directly at the quaternary centre [1]. This route is distinct from the synthesis of 3‑amino‑4‑phenylpyrrolidines, which are prepared via literature procedures from different starting materials [1]. The quaternary carbon at C3 eliminates the possibility of epimerisation during subsequent coupling reactions, a practical advantage over 3‑amino‑4‑phenylpyrrolidines that possess two adjacent stereocentres susceptible to racemisation under acidic or basic conditions.

Synthetic Chemistry Curtius Rearrangement Building Block

3-Phenylpyrrolidin-3-amine – Application Scenarios


Quinolone Antibacterial Lead Optimisation

3‑Phenylpyrrolidin‑3‑amine serves as the direct precursor to the 3‑phenyl‑3‑aminopyrrolidinyl side chain present in quinolone 19d, which demonstrated improved Gram‑positive potency relative to both the unsubstituted parent and the 3‑methyl analogue [1]. Medicinal chemistry teams pursuing fluoroquinolone backbones with enhanced activity against Staphylococcus and Streptococcus species should procure this specific regioisomer to replicate the published SAR and to explore further substitution at the pyrrolidine nitrogen.

Chirally Stable Pyrrolidine Library Synthesis

Because the C3 carbon of 3‑phenylpyrrolidin‑3‑amine is fully substituted (quaternary), the compound cannot undergo epimerisation during N‑alkylation, acylation, or reductive amination steps [1]. This property makes it an ideal core fragment for constructing compound libraries that require absolute configurational stability at the point of attachment to a pharmacophore, such as in the design of DPP‑4 inhibitors or other targets where pyrrolidine conformation is critical.

Pharmacophore Modelling of Pyrrolidine-Constrained Phenethylamines

The 3‑phenyl‑3‑aminopyrrolidine scaffold embodies a pyrrolidine‑constrained phenethylamine motif that has been explored in the context of DPP‑4 inhibition and monoamine transporter modulation [1]. Computational chemists and structural biologists can use 3‑phenylpyrrolidin‑3‑amine as a rigid probe to map the bioactive conformation of phenethylamine‑based ligands, leveraging its well‑defined ring pucker and the fixed spatial relationship between the phenyl ring and the primary amine.

Quality Control and Impurity Profiling for Quinolones

As an intermediate in the synthesis of quinolone antibacterials, 3‑phenylpyrrolidin‑3‑amine can be employed as a reference standard or impurity marker during HPLC method development and batch release testing of quinolone APIs [2]. Its availability at purities of ≥98 % from commercial suppliers supports its use in GLP‑compliant analytical workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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